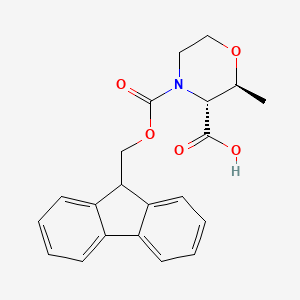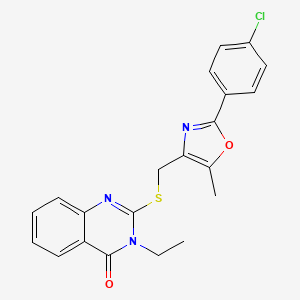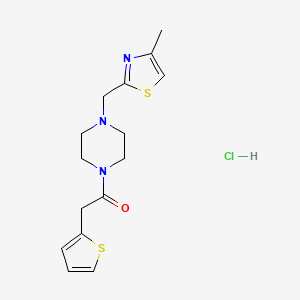![molecular formula C16H15NO3S B2832182 2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid CAS No. 743453-44-3](/img/structure/B2832182.png)
2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C16H15NO3S . It has a molecular weight of 301.360 . The compound is related to “4-[(3-methylbut-2-enamido)methyl]benzoic acid”, which has a molecular weight of 233.27 .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 480.0±45.0 °C at 760 mmHg . The melting point is not available . It’s also worth noting that the compound is a powder at room temperature .Scientific Research Applications
Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists
- Antidiabetic Activity : Studies on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which share a similar benzoylphenyl functional group, demonstrate significant antidiabetic activity in rodent models of type 2 diabetes. These compounds were found to be potent PPARgamma agonists, highlighting their potential in treating metabolic disorders (Cobb et al., 1998).
RAFT Polymerization
- Polymer Synthesis : The controlled synthesis of polymers through RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization using amino acid-based monomers has been explored. This suggests the potential for the compound to be involved in novel polymer synthesis applications, given its amino acid-like structure (Mori et al., 2006).
Photochemistry of Amino Acid Esters
- Synthesis of Novel Compounds : Research into the photochemistry of N-phthaloyl-α-amino acid methyl esters, including phenylalanine derivatives, has led to the formation of products like β,γ-unsaturated α-amino acids. This indicates the compound’s potential for generating novel molecules through photochemical reactions (Griesbeck et al., 1992).
Metabolite Production
- Bacterial Metabolism : Studies on Staphylococcus xylosus metabolism identified several metabolites derived from amino acid catabolism. Given the structural similarity to amino acids, the compound could be of interest in studies related to bacterial metabolism and the production of flavor compounds in food microbiology (Beck et al., 2002).
Michael Addition Reactions
- Synthesis of Pyroglutamic Acids : The Michael addition reactions involving nucleophilic glycine equivalents and alpha,beta-unsaturated carboxylic acid derivatives have been optimized for high stereoselectivity. This research demonstrates the compound's potential applicability in synthesizing derivatives of pyroglutamic acids and related amino acids (Soloshonok et al., 2004).
properties
IUPAC Name |
2-(3-methylbut-2-enoylamino)-4-phenylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10(2)8-13(18)17-15-14(16(19)20)12(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOTGHPIWCSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)

![6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832103.png)


![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)


![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![Methyl 2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2832117.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832122.png)